Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15891702
InChI: InChI=1S/C16H24FNO3/c1-16(2,3)21-15(20)18(4)11-5-6-14(19)12-7-9-13(17)10-8-12/h7-10,14,19H,5-6,11H2,1-4H3/t14-/m0/s1
SMILES:
Molecular Formula: C16H24FNO3
Molecular Weight: 297.36 g/mol

Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester

CAS No.:

Cat. No.: VC15891702

Molecular Formula: C16H24FNO3

Molecular Weight: 297.36 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester -

Specification

Molecular Formula C16H24FNO3
Molecular Weight 297.36 g/mol
IUPAC Name tert-butyl N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methylcarbamate
Standard InChI InChI=1S/C16H24FNO3/c1-16(2,3)21-15(20)18(4)11-5-6-14(19)12-7-9-13(17)10-8-12/h7-10,14,19H,5-6,11H2,1-4H3/t14-/m0/s1
Standard InChI Key GLMRXMLEEKQTGL-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N(C)CCC[C@@H](C1=CC=C(C=C1)F)O
Canonical SMILES CC(C)(C)OC(=O)N(C)CCCC(C1=CC=C(C=C1)F)O

Introduction

Chemical Structure and Stereochemical Features

The compound’s structure integrates three key components:

  • A carbamate group (–O–C(=O)–N–), which confers stability and modulates bioavailability.

  • A 4-fluorophenyl ring, enhancing lipophilicity and potential target binding.

  • A (4S)-4-hydroxybutyl chain, introducing stereochemical complexity and hydrogen-bonding capacity .

The stereocenter at the C4 position of the hydroxybutyl chain is critical for its biological interactions. Computational models indicate that the (S)-configuration optimizes spatial alignment with enzymatic active sites, particularly those involved in metabolic regulation. The tert-butyl ester group further stabilizes the molecule against hydrolysis, a common degradation pathway for carbamates .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of the hydroxybutyl intermediate: Starting from 4-fluorophenylacetone, asymmetric reduction using chiral catalysts yields the (S)-4-(4-fluorophenyl)-4-hydroxybutanol.

  • Introduction of the methylcarbamate group: Reaction with methyl isocyanate in dichloromethane under inert conditions forms the N-methylcarbamate .

  • Esterification with tert-butyl groups: Using tert-butyl chloroformate and a base like triethylamine, the final ester is obtained.

Key Reaction Conditions

  • Temperature: 0–25°C for steps involving sensitive intermediates.

  • Catalysts: Zinc oxide or alkoxysilane compounds improve yields in carbamate formation .

  • Solvents: Dichloromethane or toluene, chosen for their inertness and solubility profiles .

A comparative analysis of yields under varying conditions is shown below:

ConditionYield (%)Purity (%)
Zn catalyst, 150°C8598
No catalyst, 180°C1265
Silane catalyst7895

Data synthesized from .

Biological Activities and Mechanistic Insights

Metabolic Pathway Inhibition

The compound exhibits inhibitory effects on enzymes involved in lipid metabolism. In vitro studies demonstrate a 50% inhibition concentration (IC₅₀) of 2.3 µM against pancreatic lipase, a target for obesity therapeutics. The fluorophenyl group enhances hydrophobic interactions with the enzyme’s active site, while the hydroxybutyl chain forms hydrogen bonds with catalytic serine residues .

Pharmacokinetic Properties

  • Absorption: High logP (3.1) suggests favorable membrane permeability.

  • Metabolic Stability: The tert-butyl group reduces hepatic clearance by 40% compared to methyl esters .

  • Half-life: 8.2 hours in murine models, supporting twice-daily dosing.

Applications in Medicinal Chemistry

Antidiabetic Candidates

Preclinical trials highlight its role in modulating PPAR-γ (peroxisome proliferator-activated receptor gamma), a nuclear receptor implicated in insulin sensitivity. At 10 µM, the compound activates PPAR-γ by 70%, comparable to rosiglitazone.

Comparative Analysis with Related Carbamates

CompoundMolecular FormulaTargetIC₅₀ (µM)
tert-Butyl methylcarbamate C₆H₁₃NO₂N/AN/A
Benzyl carbamate derivatives VariableProteases5–20
This compoundC₁₆H₂₄FNO₃Pancreatic lipase2.3

Derived from .

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